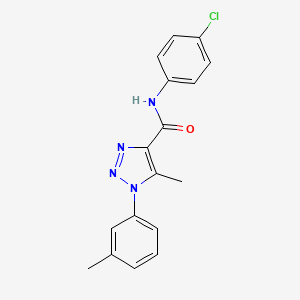

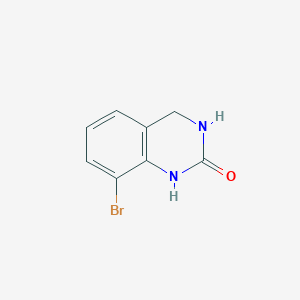

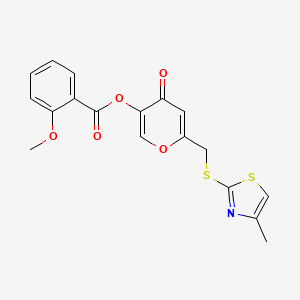

![molecular formula C15H13N5OS B2932637 Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319785-13-0](/img/structure/B2932637.png)

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA, and it has been found to have a wide range of biochemical and physiological effects.

科学的研究の応用

Anti-mycobacterial Applications :

- The benzo[d]thiazol-2-yl scaffold has been identified as a new anti-mycobacterial chemotype. Research has shown that certain derivatives exhibit potential anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and a promising therapeutic index (Pancholia et al., 2016).

Thienopyrimidine Synthesis :

- Studies on Gewald thiophenes have demonstrated transformations relevant to thienopyrimidine synthesis, which have implications in medicinal chemistry and drug design (Pokhodylo et al., 2010).

Antibacterial Activity :

- Novel derivatives of benzo[d]thiazol-2-yl compounds have been synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Landage et al., 2019).

Antimicrobial Applications :

- Benzothiazole β-lactam conjugates have been synthesized and evaluated for antimicrobial activities against a range of bacterial strains, showing moderate activities and potential as medicinal compounds (Alborz et al., 2018).

Potential Nonsedative Anxiolytics :

- Research into (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones revealed their activity in the benzodiazepine receptor binding assay, suggesting potential as nonsedative anxiolytics (Clements-Jewery et al., 1988).

Antifungal Activity :

- A study demonstrated that certain benzothiazole pyrimidine derivatives possess significant antifungal activity, making them candidates for further exploration in antifungal drug development (Maddila et al., 2016).

Anti-HIV Activity :

- Benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, have been synthesized and evaluated for anti-HIV activity (Brukštus et al., 2000).

Pharmacological Evaluation :

- Research involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including benzothiazole derivatives, has shown potential for pharmacological applications (Mistry et al., 2006).

Anti-microbial and Cytotoxic Activity :

- Certain benzimidazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial potential and cytotoxicity, showing promising results against various bacterial and fungal strains (Shankar et al., 2018).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :

- The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, with potential implications in cancer treatment (Borzilleri et al., 2006).

Cancer Cell Cycle Regulation and Apoptosis :

- Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines, particularly inducing G2/M cell cycle arrest and apoptosis in Colo205 cells (Kumbhare et al., 2014).

作用機序

Target of Action

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its derivatives have been found to inhibit the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Mode of Action

The compound interacts with the COX enzymes, inhibiting their peroxidase activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of prostaglandins, which are key players in the inflammatory response .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, resulting in decreased inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXAKIZXRZMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

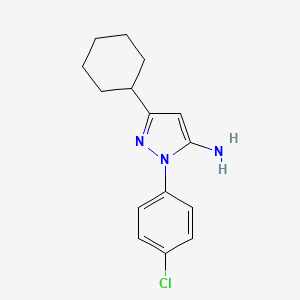

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

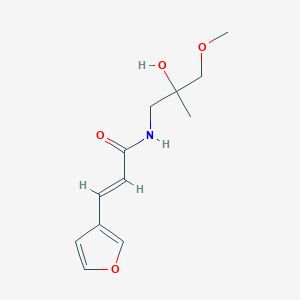

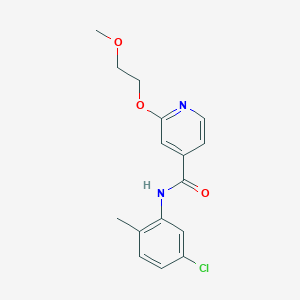

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

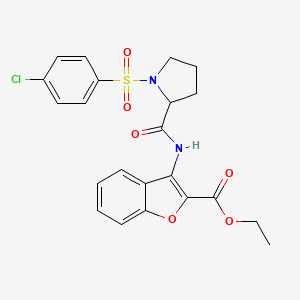

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

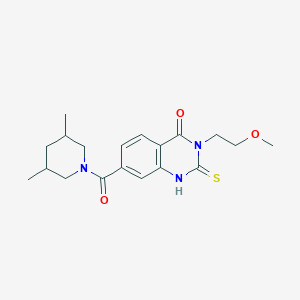

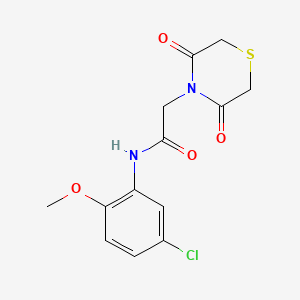

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)